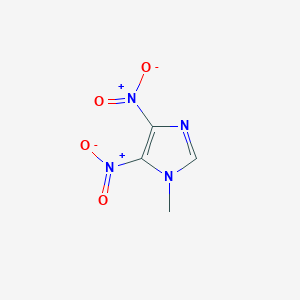

1-Methyl-4,5-dinitroimidazole

Vue d'ensemble

Description

1-Methyl-4,5-dinitroimidazole is a nitroimidazole derivative known for its energetic properties.

Méthodes De Préparation

1-Methyl-4,5-dinitroimidazole can be synthesized through two primary methods:

Nitration of Imidazole: This method involves nitrating imidazole to form 4,5-dinitroimidazole, which is then methylated to obtain this compound.

Direct Nitration of N-Methylimidazole: This approach involves the direct nitration of N-methylimidazole using a nitrating mixture.

Analyse Des Réactions Chimiques

1-Methyl-4,5-dinitroimidazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro group at position 5 is particularly reactive and can be substituted by nucleophiles such as aqueous ammonia or sodium azide.

Chlorination: Reaction with hydrochloric acid results in chlorination at position 5, forming 5-chloro-1-methyl-4-nitroimidazole.

Other Substitutions: The compound can also react with thiophenol, hydrogen sulfide, phenol, sodium methylate, and cyclic amines, leading to various substituted derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antimicrobial Activity

MDNI and its derivatives have been evaluated for their antimicrobial properties. Research indicates that compounds within the nitroimidazole family exhibit potent activity against a range of pathogens, including bacteria and protozoa. A notable study demonstrated that 5-aryl-1-methyl-4-nitroimidazoles synthesized from MDNI showed promising results against Entamoeba histolytica and Giardia intestinalis, with some derivatives exhibiting lower IC50 values than metronidazole, a standard treatment for these infections .

2. Anticancer Properties

The nitroimidazole scaffold, including MDNI, has been investigated for its potential as a radiosensitizer in cancer therapy. Compounds like 1-methyl-4-nitroimidazole have been shown to enhance the effects of radiation therapy by selectively targeting hypoxic tumor cells, which are often resistant to conventional treatments. This property is particularly valuable in treating solid tumors where oxygen levels are low .

Antiparasitic Activity

MDNI has been synthesized into various derivatives that demonstrate significant antiparasitic activities. For instance, studies have shown that specific 5-substituted derivatives of MDNI possess strong lethal effects against protozoan parasites. The compound 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole was found to be particularly effective with an IC50 value of 1.47 µM/mL against Entamoeba histolytica, outperforming metronidazole . This highlights the potential for developing new antiparasitic drugs based on the MDNI structure.

Synthesis and Characterization

The synthesis of 1-methyl-4,5-dinitroimidazole typically involves nitration processes using various reagents. Recent advancements have optimized these synthetic routes to improve yield and purity. For example, one study reported a one-step synthesis process that achieved a yield of up to 79% using N-methylimidazole as the starting material . Such efficient synthesis methods are crucial for large-scale production and further research into the compound's applications.

Case Study 1: Radiosensitization in Cancer Therapy

A clinical study investigated the effects of MDNI derivatives on hypoxic tumor cells. The results indicated that these compounds could significantly enhance the sensitivity of resistant tumors to radiation therapy, suggesting their potential role as adjuncts in cancer treatment protocols .

Case Study 2: Antiparasitic Drug Development

In a comparative study of various nitroimidazole derivatives, researchers found that certain modifications to the MDNI structure led to enhanced activity against parasitic infections. The study emphasized the importance of structural modifications in overcoming drug resistance seen with existing treatments like metronidazole .

Summary Table of Applications

| Application Area | Compound/Derivative | Activity/Outcome |

|---|---|---|

| Antimicrobial Activity | 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole | IC50 = 1.47 µM/mL against Entamoeba histolytica |

| Cancer Treatment | MDNI Derivatives | Enhanced radiosensitivity in hypoxic tumors |

| Antiparasitic Development | Various MDNI Derivatives | Strong activity against Giardia intestinalis |

Mécanisme D'action

The mechanism of action of 1-Methyl-4,5-dinitroimidazole primarily involves its decomposition under thermal or shock conditions, leading to the release of energy. The nitro groups play a crucial role in this process, undergoing reduction and elimination reactions that release gases and heat .

Comparaison Avec Des Composés Similaires

1-Methyl-4,5-dinitroimidazole can be compared with other nitroimidazole derivatives:

1-Methyl-3,4,5-trinitropyrazole: This compound has similar energetic properties but differs in its molecular structure and melting point.

1-Methyl-2,4,5-trinitroimidazole: This derivative has an additional nitro group, which affects its reactivity and stability.

5-Amino-1-methyl-4-nitroimidazole: Formed through nucleophilic substitution reactions, this compound has different applications due to its amino group.

Activité Biologique

1-Methyl-4,5-dinitroimidazole (MDNI) is a compound of significant interest due to its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the nitroimidazole class, which is known for its antibacterial and antiparasitic properties. This article explores the biological activity of MDNI, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is synthesized through the nitration of N-methylimidazole. The resulting compound features two nitro groups attached to the imidazole ring, which significantly influences its biological properties. The crystal structure reveals that the nitro groups are twisted relative to the imidazole plane, with dihedral angles of 24.2° and 33.4° .

Biological Activity

The biological activity of MDNI has been investigated in various studies, highlighting its potential as an antimicrobial agent.

Antiparasitic Activity

MDNI has shown promising results against several protozoan parasites. For instance, it was tested against Giardia duodenalis, Trichomonas vaginalis, and Entamoeba histolytica. In comparative studies, MDNI demonstrated effectiveness similar to or greater than metronidazole, particularly against metronidazole-resistant strains .

Table 1: Minimum Lethal Concentrations (MLCs) of MDNI Compared to Metronidazole

| Parasite | MLC of MDNI (µM) | MLC of Metronidazole (µM) |

|---|---|---|

| Giardia duodenalis | 10-50 | 50-100 |

| Trichomonas vaginalis | 10-50 | 100 |

| Entamoeba histolytica | 20-40 | 10 |

The mechanism by which MDNI exerts its biological effects primarily involves the reduction of the nitro groups within anaerobic conditions, leading to the formation of reactive intermediates that damage DNA and other cellular components in parasites . This mechanism is similar to that observed in other nitroimidazoles, which are widely used in clinical settings.

Case Studies

Several studies have explored the biological effects of MDNI:

- Study on Antiparasitic Efficacy : A study conducted by researchers evaluated MDNI against various strains of Giardia. The results indicated that MDNI was effective even against metronidazole-resistant strains, suggesting a potential alternative treatment for resistant infections .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of MDNI on human cell lines. The results indicated that while MDNI was effective against parasites, it exhibited lower cytotoxicity towards human cells compared to metronidazole, indicating a favorable therapeutic index .

- Mechanistic Insights : Research on the mechanistic pathways revealed that MDNI's interaction with cellular components leads to oxidative stress in parasites, which contributes to its antiparasitic efficacy .

Propriétés

IUPAC Name |

1-methyl-4,5-dinitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O4/c1-6-2-5-3(7(9)10)4(6)8(11)12/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPRSIGTZWYCEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172718 | |

| Record name | 1-Methyl-4,5-dinitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19183-15-4 | |

| Record name | 1-Methyl-4,5-dinitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19183-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4,5-dinitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019183154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-4,5-dinitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.